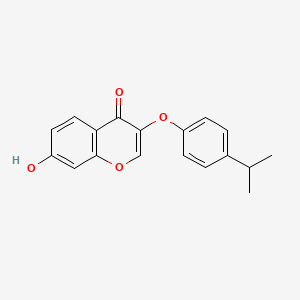
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride” is a chemical compound used for research and development . It has a chemical formula of C9H11ClN2・2HCl and a molecular weight of 255.57 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a chlorine atom attached at the 3rd position. Attached to the 2nd position of the pyridine ring is a methanamine group, which in turn is attached to a cyclopropyl group .Physical And Chemical Properties Analysis
This compound is a substance with a chemical formula of C9H11ClN2・2HCl . The molecular weight of the compound is 255.57 .Applications De Recherche Scientifique
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel pyrimidine derivatives, which have shown promising anti-fibrotic activities. These activities are crucial in the treatment of fibrotic diseases, where excessive connective tissue builds up in organs. The derivatives of this compound have been evaluated against immortalized rat hepatic stellate cells, with some showing better anti-fibrotic activities than existing drugs .
Medicinal Chemistry
The core structure of (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride is used in medicinal chemistry to create libraries of heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure due to its wide range of pharmacological activities .
Synthesis of Heterocyclic Compounds
Researchers have employed this compound in the construction of novel heterocyclic compound libraries. These libraries are a significant part of chemical biology and medicinal chemistry, providing a diverse array of compounds for pharmaceutical development .
Insecticidal and Fungicidal Activities
Derivatives of (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride have been designed and synthesized for their potential insecticidal and fungicidal properties. This application is particularly relevant in agricultural research, where there is a constant need for new compounds to protect crops .
Chemical Synthesis
The compound is also used in chemical synthesis processes. Its structure allows for the creation of various derivatives that can be used in further chemical reactions or as intermediates in the synthesis of more complex molecules .
Pharmaceutical Research
Due to its structural properties, (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride is a valuable compound in pharmaceutical research. It can be used to develop new drugs with antimicrobial, antiviral, antitumor, and other therapeutic properties .
Safety and Hazards
The safety data sheet for this compound suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention if feeling unwell .
Orientations Futures
Propriétés
IUPAC Name |
(3-chloropyridin-2-yl)-cyclopropylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-7-2-1-5-12-9(7)8(11)6-3-4-6;;/h1-2,5-6,8H,3-4,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOYIWGXACVUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=N2)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2950430.png)
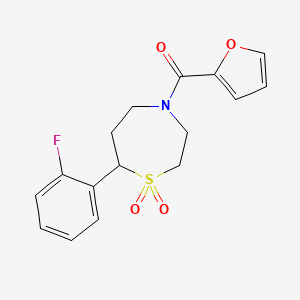

![Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate](/img/structure/B2950434.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2950437.png)
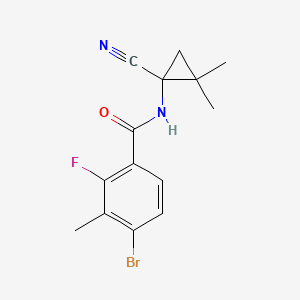
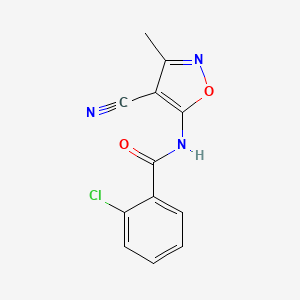
![Cyclohex-3-en-1-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2950441.png)
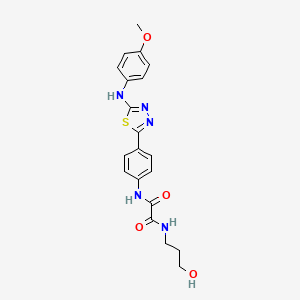
![N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2950447.png)
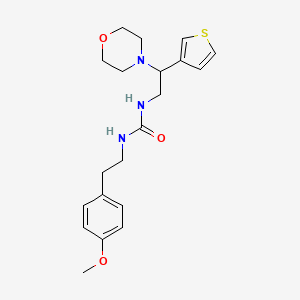
![2-[(2-fluorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950451.png)

